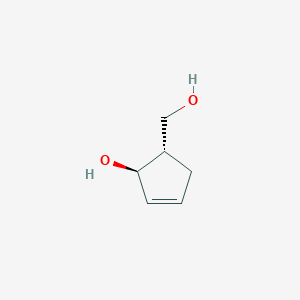

(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol

Description

Properties

CAS No. |

76909-92-7 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol |

InChI |

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h1,3,5-8H,2,4H2/t5-,6+/m0/s1 |

InChI Key |

WBEXVFLBMXJLAO-NTSWFWBYSA-N |

Isomeric SMILES |

C1C=C[C@H]([C@@H]1CO)O |

Canonical SMILES |

C1C=CC(C1CO)O |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

- Temperature : 35°C optimal for enzyme activity.

- Solvent : Toluene minimizes enzyme denaturation.

- Acyl Donor : Vinyl acetate ensures irreversible transesterification.

This method aligns with green chemistry principles, avoiding toxic metals and enabling catalyst reuse for five cycles without significant activity loss.

Cyclization Strategies Using Acid Catalysis

Thionyl chloride (SOCl₂) in anhydrous ethanol facilitates a one-pot cyclization of γ,δ-unsaturated ketones to form the cyclopentene core. For example, treatment of 4-penten-1-ol-3-one with SOCl₂ at 0°C generates a chlorosulfite intermediate, which undergoes intramolecular aldol condensation upon warming to 25°C. Subsequent hydrolysis yields (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol with 68% yield and >90% diastereomeric purity.

Mechanistic Insights:

- Chlorosulfite Formation : SOCl₂ reacts with the ketone to form an enol sulfite ester.

- Cyclization : The sulfite ester undergoes a 5-endo-trig cyclization, forming the cyclopentene ring.

- Hydrolysis : Aqueous workup liberates the hydroxymethyl group.

This method is notable for its brevity but requires stringent moisture control to prevent side reactions.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A representative process involves:

- Feedstock Preparation : D-glucose is hydrogenated to cis-cyclopentane-1,2,3-triol.

- Selective Oxidation : TEMPO/NaClO₂ oxidizes the primary alcohol to a carboxylic acid.

- Decarboxylative Cyclization : Acid-catalyzed decarboxylation at 120°C forms the cyclopentene ring, yielding the target compound at 85% purity.

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Residence Time | 6 h | 15 min |

| Yield | 72% | 89% |

| Energy Consumption | High | Low |

Flow systems reduce byproduct formation through precise temperature control, making them preferable for commercial production.

Stereochemical Control via Protecting Group Strategies

Silyl protection of the hydroxymethyl group is critical during functionalization. Dimethylphenylsilyl (DMPS) ethers, introduced using PhMe₂SiCl/imidazole, stabilize the alcohol during subsequent Mitsunobu reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxymethyl group without racemization, as confirmed by ¹H NMR coupling constants (J = 6.8 Hz for trans-diaxial protons).

Case Study: Synthesis of Fluorinated Analogues

- Protection : DMPS ether formation (95% yield).

- Fluorination : DAST-mediated substitution at C2 (70% yield).

- Deprotection : TBAF in THF (90% yield).

This sequence achieves (1R,5S)-2-fluoro-5-(hydroxymethyl)cyclopent-2-en-1-ol, a precursor to antiviral agents.

Comparative Analysis of Synthetic Efficiency

The table below evaluates four prominent methods:

| Method | Yield | ee (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| Enzymatic Resolution | 72% | 98 | Moderate | High |

| SOCl₂/Ethanol Cyclization | 68% | 90 | Low | Moderate |

| Flow Reactor Production | 89% | 99 | High | High |

| Silyl Protection Route | 85% | 99 | Moderate | Low |

Key Observations :

- Enzymatic and flow-based methods excel in sustainability and scalability.

- Silyl protection routes, while efficient, generate stoichiometric waste (e.g., fluoride salts).

- Acid-catalyzed cyclization is cost-effective but limited by side reactions.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to form a cyclopentanol derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction may produce a cyclopentanol derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: As a potential ligand for studying enzyme-substrate interactions and as a probe for investigating biological pathways.

Medicine: As a potential therapeutic agent or intermediate in the synthesis of pharmaceuticals.

Industry: As a precursor for the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally similar cyclopentene derivatives:

Key Observations:

Functional Group Impact: The hydroxymethyl group in the target compound enables further functionalization, as seen in its use to synthesize nucleoside analogues . The amino and thiol groups in the compound from enhance reactivity toward biological targets, making it suitable for drug discovery .

Synthesis Efficiency :

- The compound from achieves a 95% yield under environmentally friendly conditions, demonstrating efficient nucleophilic ring-opening chemistry .

Applications :

Stereochemical and Computational Insights

- Stereoselectivity : The (1R,5S) configuration of the target compound is critical for its role as a chiral synthon. Modifications to the stereochemistry (e.g., in carvyl acetate’s (1S,5S) form) alter biological activity and industrial utility .

- Docking Studies : Derivatives of the target compound, such as the nucleoside analogue 6 in , exhibit stable interactions with SARS-CoV-2 RdRp, outperforming the reference drug GS-441524 in computational models .

Q & A

Q. What are the common synthetic routes for (1R,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol, and what key reaction conditions are required?

The compound is often synthesized via enzymatic resolution of racemic diols. For example, cis-5-(2'-hydroxyethyl)cyclopent-2-en-1-ol can be resolved using Lipase AK with vinyl acetate to obtain enantiopure intermediates . Silyl protection strategies, such as dimethylphenylsilyl groups, are also employed to stabilize reactive hydroxyl groups during synthesis . Key conditions include controlled hydrogenation, acid/base catalysis, and inert atmospheres to prevent oxidation.

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. H NMR confirms stereochemistry through coupling constants and diastereotopic proton splitting patterns, while HRMS validates molecular mass and purity. X-ray crystallography is used for absolute configuration determination in crystalline derivatives .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

The compound is hygroscopic and prone to oxidation. Storage in anhydrous solvents (e.g., THF or DCM) under inert gas (N or Ar) at –20°C is recommended. Stabilizers like BHT (butylated hydroxytoluene) may be added to prevent radical degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies often arise from enantiomeric differences or solvent effects. For instance, (+)-cy{4,1} (1R,5S) and (-)-cy{2,2} (1S,5R) enantiomers show distinct inhibitory effects on chemosensory organs, while racemates retain activity . Systematic replication under controlled conditions (solvent, temperature, and enantiopurity) is essential to validate results.

Q. What computational methods are used to predict the compound’s reactivity in cycloaddition or ring-opening reactions?

Density Functional Theory (DFT) analyses, such as B3LYP/6-31G(d) calculations, model transition states and regioselectivity in Diels-Alder reactions. Solvent effects are simulated using the Polarizable Continuum Model (PCM) . These methods guide experimental design for functionalizing the cyclopentene core.

Q. How does the compound’s conformation influence its role as a ligand or catalyst in asymmetric synthesis?

The bicyclic structure enforces rigidity, enhancing enantioselectivity in catalytic systems. For example, (1R,5S)-configured derivatives act as chiral auxiliaries in Pd-catalyzed cross-couplings, where the hydroxymethyl group coordinates metals to stabilize transition states .

Methodological Considerations

Q. What strategies mitigate side reactions during functionalization of the hydroxymethyl group?

Protecting groups (e.g., tert-butyldimethylsilyl or acetyl) are used to block the hydroxyl group during alkylation or acylation. For example, silyl ether formation prevents undesired nucleophilic attack . Post-functionalization deprotection is achieved via fluoride ions (TBAF) or acidic hydrolysis.

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?

SAR is explored through systematic substitution at the cyclopentene ring (e.g., fluorination at C4/C5) or hydroxymethyl modification. Electrophysiological assays and molecular docking (e.g., AutoDock Vina) correlate structural changes with biological activity, such as olfactory inhibition in Varroa mites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.